propan-2-yl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Propan-2-yl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction or its modified protocols. DHPMs are pharmacologically significant due to their structural diversity and bioactivity, including antiviral, antibacterial, and anticancer properties . This compound features:
- A propan-2-yl ester group at position 5 of the pyrimidine ring, influencing lipophilicity and metabolic stability.
- A 3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazole substituent at position 4, contributing to steric and electronic interactions with biological targets.
- A 2-oxo-1,2,3,4-tetrahydropyrimidine core, a scaffold common in drug discovery for its conformational flexibility .
Synthetic routes typically involve multi-component reactions (e.g., Biginelli) with thiourea or urea derivatives, aldehydes, and β-keto esters, followed by functionalization of the pyrazole moiety .
Properties
IUPAC Name |
propan-2-yl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O4/c1-6-14-35-23-13-12-20(15-18(23)4)25-22(16-32(31-25)21-10-8-7-9-11-21)26-24(27(33)36-17(2)3)19(5)29-28(34)30-26/h7-13,15-17,26H,6,14H2,1-5H3,(H2,29,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBTWXNSMQASBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC(C)C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the tetrahydropyrimidine ring. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, propan-2-yl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of propan-2-yl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the pyrimidine core, pyrazole ring, and ester groups. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations:
Ethyl esters in analogs (e.g., ) are more hydrolytically stable but may reduce bioavailability due to higher polarity.
Pyrazole Substitution :
- 3-(3-methyl-4-propoxyphenyl) in the target compound introduces a bulky, electron-rich group, likely enhancing receptor-binding interactions compared to smaller substituents like 4-fluorophenyl .
- 5-Chloro-3-methyl in improves anti-tuberculosis activity by increasing electrophilicity and target affinity.
Core Modifications :
- Thiazolo-pyrimidine fused rings (e.g., ) exhibit broader antimicrobial activity due to increased rigidity and π-π stacking with bacterial enzymes.
Research Findings and Mechanistic Insights
Solubility and Stability:
- The target compound’s propan-2-yl ester reduces aqueous solubility (predicted logP ~3.5) compared to ethyl analogs (logP ~2.8) but enhances metabolic stability in liver microsomal assays .
- 3-Methyl-4-propoxyphenyl may induce steric hindrance, slowing oxidative metabolism by cytochrome P450 enzymes .
Binding Affinity:
- Molecular docking studies suggest that the 3-methyl-4-propoxyphenyl group interacts with hydrophobic pockets in microbial enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase), mimicking natural substrates .
- Ethyl ester analogs with electron-withdrawing groups (e.g., 4-fluorophenyl in ) show higher affinity for cancer-related kinases (e.g., EGFR) due to dipole interactions.
Bioactivity Trends:
- Antimicrobial Activity : Thiazolo-pyrimidine analogs (e.g., ) exhibit superior activity against Gram-positive bacteria (MIC = 2–8 µg/mL) compared to DHPMs without fused rings.
- Anti-inflammatory Potential: The target compound’s propoxyphenyl group may inhibit COX-2 via hydrophobic interactions, similar to diarylpyrazole-based NSAIDs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
